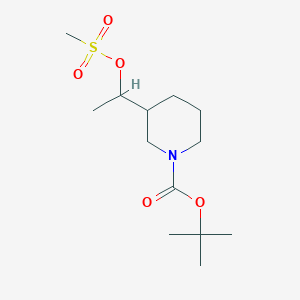

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a methylsulfonyloxyethyl substituent at the 3-position of the piperidine ring. The methylsulfonyloxy (mesyloxy) group acts as a versatile leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.

Properties

Molecular Formula |

C13H25NO5S |

|---|---|

Molecular Weight |

307.41 g/mol |

IUPAC Name |

tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |

InChI Key |

ULXVSOLOIIXGLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Step 1: Starting Material Preparation

The key starting material is (S)-N-Boc-3-piperidinol or a closely related 3-hydroxypiperidine-1-carboxylate tert-butyl ester. This intermediate can be prepared by:

- Optically resolving racemic 3-piperidinol derivatives.

- Protecting the nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

This step ensures the piperidine nitrogen is Boc-protected, which is crucial for subsequent selective transformations.

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring is converted to the methylsulfonyl ester by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction conditions are critical:

- Solvent: Toluene or dichloromethane.

- Temperature: Typically 0°C to 5°C to minimize side reactions.

- Reaction time: 1 to 3 hours with slow addition of mesyl chloride.

After completion, the reaction mixture is worked up by washing with aqueous solutions (sodium bicarbonate, ammonium chloride, water) and drying over anhydrous sodium sulfate. The crude product is then concentrated under reduced pressure to yield the mesylated intermediate as a colorless solid.

Representative Experimental Procedure

| Reagent/Condition | Quantity/Details | Notes |

|---|---|---|

| (S)-N-Boc-3-piperidinol | 20 g | Starting material |

| Triethylamine | 21 mL | Base to scavenge HCl |

| Methanesulfonyl chloride | 9.2 mL | Mesylation reagent |

| Solvent | Toluene (100 mL) | Reaction medium |

| Temperature | 0°C (ice bath) | To control reaction rate and selectivity |

| Reaction time | 1 hour | Stirring under cooling |

| Workup | Wash with saturated NaHCO3, NH4Cl, water | To remove impurities and salts |

| Drying agent | Anhydrous sodium sulfate | To remove residual water |

| Yield | 26.8 g (colorless solid) | High yield and purity |

This method is scalable and reproducible, suitable for both laboratory and industrial synthesis.

Alternative or Additional Steps

- In some protocols, the mesylation step is followed by crystallization from toluene/hexane mixtures to further purify the product.

- The mesylated compound can be isolated as a pale yellow viscous material or solid depending on crystallization conditions.

- The preparation may involve racemization and recycling of undesired enantiomers to improve overall yield and cost-effectiveness.

Industrial Production Considerations

Industrial synthesis of tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate generally follows the same synthetic route but incorporates:

- Use of batch or continuous flow reactors for precise control over reaction parameters.

- Optimization of temperature, solvent volume, and reagent addition rates to maximize yield and minimize side products.

- Purification techniques including crystallization, distillation, and chromatographic methods to achieve pharmaceutical-grade purity.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of 3-piperidinol | Di-tert-butyl dicarbonate, base | Boc-protected 3-piperidinol |

| 2 | Mesylation of hydroxyl group | Methanesulfonyl chloride, triethylamine, toluene, 0°C | tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

| 3 | Workup and purification | Aqueous washes, drying, concentration | Pure mesylated product |

| 4 | Optional crystallization | Toluene/hexane mixture, 45°C | Solid product with enhanced purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methylsulfonyl group.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of potential therapeutic agents.

Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. It can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

the presence of the methylsulfonyl group suggests that it may play a role in targeted delivery or controlled release of drug molecules. The piperidine ring structure may interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 4-Substituted Piperidines

A key structural distinction among analogs is the position of the methylsulfonyloxyethyl substituent on the piperidine ring:

- tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2) has the substituent at the 4-position. Its molecular formula is C₁₃H₂₅NO₅S (MW: 307.41), and it is synthesized via two methods: Method 1: N,N-Dimethylacetamide (DMAc) with K₂CO₃ at 60°C for 16 hours (100% yield) . Method 2: N,N-Dimethylformamide (DMF) with NaI at 60°C for 24 hours (43% yield) . The 4-substituted isomer may exhibit distinct steric and electronic effects compared to the 3-substituted target compound, influencing reactivity in downstream reactions.

Substituent Modifications: Chain Length and Functional Groups

- tert-Butyl 3-(3-((methylsulfonyl)oxy)propyl)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (Compound 19r) features a propyl chain and a trifluoroacetamido group at the 3-position. It has a molecular formula of C₁₆H₂₇F₃N₂O₆S (MW: 432.46) and is synthesized in 90% yield as a yellow solid (mp: 93–94°C). Elemental analysis confirms high purity (C: 44.66%, H: 6.30%, N: 6.18%, S: 7.06%) .

- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS: 141699-58-3) replaces the piperidine ring with a smaller azetidine (4-membered ring). Its molecular formula is C₁₀H₁₇NO₅S (MW: 263.31). The reduced ring size increases ring strain, which may accelerate ring-opening reactions .

Functional Group Replacements

- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7) substitutes the methylsulfonyloxy group with a hydroxyethyl moiety.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Table 2: Elemental Analysis Comparison

| Compound | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 44.44 | 44.66 |

| Hydrogen (H) | 6.29 | 6.30 |

| Nitrogen (N) | 6.48 | 6.18 |

| Sulfur (S) | 7.41 | 7.06 |

Research Findings and Implications

Synthetic Efficiency: The 4-substituted analog (C₁₃H₂₅NO₅S) achieves 100% yield under optimized conditions (DMAc, K₂CO₃), suggesting similar protocols may apply to the target compound .

Steric and Electronic Effects : The 3-substituted trifluoroacetamido derivative demonstrates how bulky substituents can influence crystallinity (mp: 93–94°C) and reactivity.

Ring Size : Azetidine analogs may exhibit faster reactivity in ring-opening reactions due to strain, contrasting with the more stable piperidine derivatives.

Biological Activity

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, also known by its CAS number 940890-90-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 279.35 g/mol. The compound features a tert-butyl group, a piperidine ring, and a methylsulfonyl oxyethyl substituent. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

Research indicates that the compound may act through various biochemical pathways:

- Nucleophilic Substitution : The methylsulfonyl oxyethyl group can be displaced by nucleophiles, leading to the formation of new bonds that may alter biological activity.

- Hydrolysis : The tert-butyl carbamate group can undergo hydrolysis under acidic or basic conditions, potentially releasing active amines.

- Oxidation and Reduction : The compound can also participate in oxidation reactions to form sulfoxides or sulfones, which may have distinct biological activities.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical:

- Absorption : The presence of the piperidine ring may enhance lipid solubility, facilitating absorption through biological membranes.

- Metabolism : The methylsulfonyl group suggests potential metabolic pathways involving sulfonation or hydrolysis.

- Excretion : The polar nature of the compound may influence renal excretion rates.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features can exhibit anticancer properties. For instance, derivatives containing piperidine rings have shown promise in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine moiety can enhance cytotoxicity against specific cancer cell lines .

Neurological Disorders

Given the central nervous system (CNS) targeting potential of piperidine derivatives, this compound may be investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as epilepsy or depression .

Cardiovascular Effects

Compounds similar to this compound have been studied for their cardiovascular effects. The modulation of neurotransmitter systems via piperidine derivatives could lead to therapeutic applications in managing hypertension or heart failure .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy: H and C NMR to verify piperidine ring substitution patterns and tert-butyl/methylsulfonyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS, MW 293.38) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the primary safety hazards associated with handling this compound, and what PPE is required?

Methodological Answer: Based on GHS classifications:

- Acute Toxicity: Category 4 (oral, dermal, inhalation) .

- Protective Measures:

- Respiratory: N95 masks or fume hoods to avoid dust/aerosol inhalation .

- Gloves/Eye Protection: Nitrile gloves and safety goggles to prevent skin/eye contact .

- Emergency Protocols:

- Skin Exposure: Wash with soap/water; seek medical advice if irritation persists .

- Inhalation: Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How does the methylsulfonyloxyethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The methylsulfonyl (mesyl) group is a strong leaving group, enhancing susceptibility to nucleophilic attack. Experimental strategies to study this include:

- Kinetic Studies: Compare reaction rates with analogs (e.g., tosyl or hydroxyl derivatives) under identical conditions .

- Computational Modeling: Density Functional Theory (DFT) to calculate activation energies for substitution at the ethyl-piperidine position . Key Finding: Mesyl groups increase electrophilicity at the adjacent carbon, facilitating SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in reported toxicity data (e.g., GHS classifications vs. unclassified status)?

Methodological Answer: Discrepancies arise due to:

- Data Source Variability: Some suppliers omit GHS labels if toxicity studies are incomplete .

- Experimental Validation: Conduct acute toxicity assays (OECD 423/425) to determine LD values. For example:

Q. How can byproducts from synthesis be identified and minimized?

Methodological Answer: Common byproducts include de-tert-butylated intermediates or sulfonic acid derivatives. Mitigation involves:

- Reaction Monitoring: TLC or in-situ IR to detect early byproduct formation .

- Optimized Quenching: Use ice-cold water to arrest reactions and precipitate impurities .

- Chromatographic Analysis: LC-MS to identify byproduct masses and adjust purification protocols .

Data Contradiction Analysis

Q. Why do some sources report this compound as a solid (light yellow) while others describe it as an oil?

Methodological Answer: Physical state discrepancies arise from:

- Crystallization Conditions: Slow evaporation of solvents (e.g., ethyl acetate) yields crystalline solids, while rapid drying may result in oils .

- Purity Levels: High-purity batches (>98%) crystallize more readily than impure samples . Validation Approach:

- Perform Differential Scanning Calorimetry (DSC) to determine melting points and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.